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Compound of Interest

Compound Name: Isopropylpiperazine

Cat. No.: B1293547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, synthesis, and spectroscopic characterization of 1-
Isopropylpiperazine. The information is intended for researchers, scientists, and professionals
in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Identity

1-Isopropylpiperazine, with the IUPAC name 1-(propan-2-yl)piperazine, is an organic
compound featuring a central piperazine ring substituted with an isopropyl group on one of the
nitrogen atoms.[1] The piperazine ring is a six-membered heterocycle containing two nitrogen
atoms at opposite positions.[1] This substitution pattern renders the molecule asymmetric, with
one secondary amine and one tertiary amine functional group.

Molecular Identifiers

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1293547?utm_src=pdf-interest
https://www.benchchem.com/product/b1293547?utm_src=pdf-body
https://www.benchchem.com/product/b1293547?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Isopropylpiperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Isopropylpiperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
IUPAC Name 1-propan-2-ylpiperazine[1]
CAS Number 4318-42-7[2]

Molecular Formula

C7H16N2[2]

Molecular Weight

128.22 g/mol [2]

Canonical SMILES

CC(C)N1CCNCC1[1]

InChl

INChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-
8H,3-6H2,1-2H3[1]

| INChiKey | WHKWMTXTYKVFLK-UHFFFAOYSA-N[1] |

Figure 1: 2D Molecular Structure of 1-Isopropylpiperazine.

Physicochemical Properties

1-Isopropylpiperazine is typically a colorless to pale yellow liquid. It is slightly soluble in water

and soluble in various organic solvents. A summary of its key physical and chemical properties

is presented below.

Physicochemical Data for 1-Isopropylpiperazine

Property Value

Appearance Colorless to pale yellow liquid[3]
Boiling Point 180-181 °C (lit.)[2]

Density 0.896 g/mL[2]

Refractive Index (n20/D)

1.4710 (lit)[2]

Flash Point

54.4 °C (129.9 °F) - closed cup[2]

| Water Solubility | Slightly soluble[3] |
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Synthesis Protocols

The synthesis of monosubstituted piperazines like 1-isopropylpiperazine can be achieved
through several methods. A common approach involves the direct alkylation of piperazine. To
prevent disubstitution, the reaction often employs a large excess of piperazine or utilizes a
protecting group strategy.[4][5] Another effective method is the reaction of an in-situ formed
piperazine-1-ium cation with an appropriate alkylating agent.[4]

General Experimental Protocol for Synthesis
A generalized procedure for the synthesis of monosubstituted piperazines is as follows:

» Formation of Piperazine Monosalt (In-situ Protection): Anhydrous piperazine is dissolved in a
suitable solvent like methanol. An equimolar amount of an acid (e.g., hydrochloric acid or
acetic acid) is added to form the piperazine monosalt in situ.[4] This protonates one nitrogen
atom, reducing its nucleophilicity and favoring monosubstitution on the other nitrogen.

o Alkylation: The appropriate alkylating agent (e.g., 2-bromopropane for isopropylpiperazine)
is added to the reaction mixture.

o Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is
complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or
Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

o Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The
residue is dissolved in water and the pH is adjusted to be basic using a suitable base (e.g.,
NaOH).

» Extraction: The aqueous layer is extracted multiple times with an organic solvent such as
dichloromethane or ethyl acetate.

 Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SOa),
filtered, and the solvent is evaporated. The crude product can be further purified by
distillation or column chromatography to yield pure 1-isopropylpiperazine.
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Figure 2: General workflow for the synthesis of 1-Isopropylpiperazine.
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Spectroscopic Characterization

The molecular structure of 1-isopropylpiperazine can be confirmed using various

spectroscopic techniques. Below are the expected characteristics from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of conformational isomers (chair and boat forms of the piperazine ring)

and the potential for restricted rotation, the NMR spectra of substituted piperazines can be

complex.[3][7][8] Temperature-dependent NMR studies are often employed to understand

these dynamic processes.[7]

Expected *H and 13C NMR Chemical Shifts

Assignment

Expected H
Chemical Shift (ppm)

Expected 13C
Chemical Shift (ppm)

Notes

The two methyl

groups are
Isopropyl -CH3s ~1.0-1.2 (doublet) ~18-20 .
chemically
equivalent.
Isopropyl -CH ~2.6-2.8 (septet) ~55-60
) ) Signals may be broad
Piperazine -CHz- )
) ) or split due to
(adjacent to N- ~2.5-2.7 (multiplet) ~50-55 )
) ) conformational
isopro
propy dynamics.[7]
Signals may be broad
Piperazine -CHa- ) or split due to
~2.8-3.0 (multiplet) ~45-50

(adjacent to -NH)

conformational

dynamics.[7]

| Piperazine -NH | ~1.5-2.5 (broad singlet) | - | Chemical shift is concentration and solvent

dependent. |

General Experimental Protocol for NMR Spectroscopy
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e Sample Preparation: A sample of 1-isopropylpiperazine (5-10 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a
standard 5 mm NMR tube.[9]

 Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an
internal standard for chemical shift referencing (0 ppm).[9]

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 300 MHz or higher).[9] Standard pulse sequences are used.

o Variable Temperature (VT) NMR (Optional): To study conformational dynamics, spectra can
be recorded at various temperatures, both above and below room temperature, to observe
the coalescence of or sharpening of signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 1-isopropylpiperazine will exhibit characteristic absorption bands for its
secondary and tertiary amine functional groups, as well as the alkyl C-H bonds.

Expected Characteristic IR Absorption Bands
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Vibration

N-H Stretch

Expected
Wavenumber (cm~?)

3350 - 3310

Intensity

Weak to Medium

Notes

Characteristic of a
secondary amine.
[11] Tertiary
amines do not have
this band.[12]

C-H Stretch (sp?3)

2970 - 2850

Strong

From the isopropy!
and piperazine

methylene groups.

N-H Bend

1650 - 1580

Medium

This region can
sometimes be

complex.

C-N Stretch

1250 - 1020

Medium to Weak

For both the
secondary and tertiary
aliphatic amine C-N
bonds.[11]

| N-H Wag | 910 - 665 | Strong, Broad | Characteristic of primary and secondary amines.[11] |

General Experimental Protocol for FTIR Spectroscopy

o Sample Preparation: For a liquid sample like 1-isopropylpiperazine, the spectrum can be

obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded.

e Analysis: The sample spectrum is then recorded and ratioed against the background to

produce the final absorbance or transmittance spectrum. The characteristic peaks are then

identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)
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Electron lonization Mass Spectrometry (EI-MS) of 1-isopropylpiperazine is expected to show
a molecular ion peak and several characteristic fragment ions resulting from the cleavage of
the isopropyl group and the fragmentation of the piperazine ring.

Expected m/z Values for Major Fragments in EI-MS

m/z Proposed Fragment Notes
128 [C7H16N2]* Molecular ion (M*).
Loss of a methyl group from
113 [M - CH3]* _ _
the isopropyl moiety.
Loss of the isopropyl group
85 [M - CsH7]* (alpha-cleavage), a common
fragmentation for amines.
Fragmentation of the
70 [CaHsN]*

piperazine ring.

| 56 | [C3HeN]* | Further fragmentation of the piperazine ring. |
General Experimental Protocol for Mass Spectrometry

o Sample Introduction: A dilute solution of 1-isopropylpiperazine in a volatile solvent (e.qg.,
methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or
coupled with a gas or liquid chromatograph.[13]

« lonization: The sample is vaporized and then ionized, typically using Electron lonization (EI)
for GC-MS or Electrospray lonization (ESI) for LC-MS.[13][14]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[14]

o Detection: The abundance of each ion is measured by a detector, and the data is plotted as
a mass spectrum (relative abundance vs. m/z).
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Figure 3: General workflow for the spectroscopic analysis of 1-lsopropylpiperazine.

Biological Activity Context

While specific signaling pathways for 1-isopropylpiperazine are not extensively documented
in the available literature, the piperazine scaffold is a well-known privileged structure in
medicinal chemistry.[5][15] Piperazine derivatives have been investigated for a wide range of
biological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticonvulsant
properties.[15][16] Many centrally acting drugs containing a piperazine moiety exert their
effects by interacting with neurotransmitter systems, particularly the serotonergic system.[17]
Therefore, 1-isopropylpiperazine could serve as a valuable building block for the synthesis of
novel therapeutic agents, and its biological activity would typically be assessed through a
systematic screening process.
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Figure 4: Conceptual workflow for biological screening of a piperazine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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